molecular formula C22H22N4O B13358915 4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol

4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol

Cat. No.: B13358915
M. Wt: 358.4 g/mol
InChI Key: SDOLZRLXSZGIOU-UHFFFAOYSA-N
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Description

4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol typically involves a multi-step process One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Imidazo[1,2-a]pyridine: Exhibits a broad range of biological activities, including antimicrobial and anticancer properties.

Uniqueness

4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol is unique due to its specific structural features, such as the presence of the isopropylanilino group, which may confer distinct biological activities and selectivity towards certain molecular targets.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

4-[6-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C22H22N4O/c1-14(2)16-4-8-18(9-5-16)24-21-20(17-6-10-19(27)11-7-17)25-22-23-12-15(3)13-26(21)22/h4-14,24,27H,1-3H3

InChI Key

SDOLZRLXSZGIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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